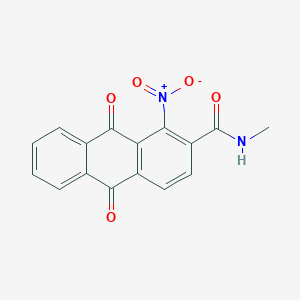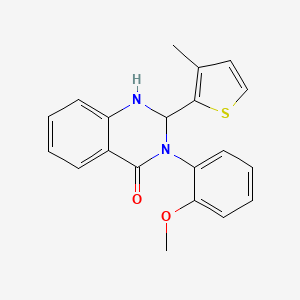
2-(1-azepanyl)-N-(5-bromo-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-azepanyl)-N-(5-bromo-2-pyridinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that is used extensively in the laboratory for various purposes. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(1-azepanyl)-N-(5-bromo-2-pyridinyl)acetamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes in the body, which can lead to a decrease in the production of certain proteins. This can have a significant impact on various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-azepanyl)-N-(5-bromo-2-pyridinyl)acetamide can have various biochemical and physiological effects in the body. The compound has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain proteins. This can have a significant impact on various physiological and biochemical processes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1-azepanyl)-N-(5-bromo-2-pyridinyl)acetamide in lab experiments include its high purity, stability, and ease of synthesis. The compound can be synthesized in good yields using relatively simple methods, and it can be used as a reference compound in various studies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for research on 2-(1-azepanyl)-N-(5-bromo-2-pyridinyl)acetamide. Some of the potential areas of research include:
1. Investigating the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Studying the mechanism of action of this compound in more detail to gain a better understanding of its effects on physiological and biochemical processes in the body.
3. Developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
4. Studying the potential toxicity of this compound in more detail to ensure that it can be used safely in lab experiments.
Conclusion:
2-(1-azepanyl)-N-(5-bromo-2-pyridinyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. There are several future directions for research on this compound, including investigating its potential applications in the treatment of various diseases and developing new methods for synthesizing it.
Synthesemethoden
The synthesis of 2-(1-azepanyl)-N-(5-bromo-2-pyridinyl)acetamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 5-bromo-2-pyridinecarboxylic acid and 1-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
2-(1-azepanyl)-N-(5-bromo-2-pyridinyl)acetamide has been extensively used in scientific research for various purposes. It has been used as a starting material for the synthesis of other compounds, and it has also been used as a reference compound in various studies. The compound has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-(5-bromopyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c14-11-5-6-12(15-9-11)16-13(18)10-17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHUUDFQDPYHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198633 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(azepan-1-yl)-N-(5-bromopyridin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B5301501.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
![1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5301511.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5301514.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)
![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)
![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5301555.png)

![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5301573.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-5-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B5301574.png)
![4-fluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5301582.png)
